3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE 3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE
Brand Name: Vulcanchem
CAS No.: 895640-46-7
VCID: VC7244827
InChI: InChI=1S/C23H18ClFN2O2S/c1-15-2-11-21-20(12-15)23(27-13-16-3-7-18(25)8-4-16)22(14-26-21)30(28,29)19-9-5-17(24)6-10-19/h2-12,14H,13H2,1H3,(H,26,27)
SMILES: CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F
Molecular Formula: C23H18ClFN2O2S
Molecular Weight: 440.92

3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE

CAS No.: 895640-46-7

Cat. No.: VC7244827

Molecular Formula: C23H18ClFN2O2S

Molecular Weight: 440.92

* For research use only. Not for human or veterinary use.

3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE - 895640-46-7

Specification

CAS No. 895640-46-7
Molecular Formula C23H18ClFN2O2S
Molecular Weight 440.92
IUPAC Name 3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine
Standard InChI InChI=1S/C23H18ClFN2O2S/c1-15-2-11-21-20(12-15)23(27-13-16-3-7-18(25)8-4-16)22(14-26-21)30(28,29)19-9-5-17(24)6-10-19/h2-12,14H,13H2,1H3,(H,26,27)
Standard InChI Key SXFYNFRTBVWPBE-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a quinoline scaffold substituted at the 3-position with a 4-chlorobenzenesulfonyl group and at the 4-position with an N-[(4-fluorophenyl)methyl]amine moiety. The 6-methyl group introduces steric and electronic modifications to the quinoline system. Key structural elements include:

  • Quinoline core: A bicyclic heteroaromatic system with a nitrogen atom at position 1, enabling π-π stacking interactions and hydrogen bonding.

  • 4-Chlorobenzenesulfonyl group: A sulfonamide-linked chlorinated benzene ring, often associated with enzyme inhibition via sulfonamide-protein interactions.

  • N-[(4-Fluorophenyl)methyl]amine: A benzylamine derivative with a fluorine substituent, enhancing lipophilicity and metabolic stability.

The molecular formula is C23H19ClFN2O2S\text{C}_{23}\text{H}_{19}\text{ClFN}_2\text{O}_2\text{S}, with a calculated molecular weight of 463.93 g/mol.

Spectroscopic Characterization

Hypothetical spectroscopic data for the compound, inferred from analogous structures, include:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6):

    • δ 8.95 (s, 1H, NH), 8.42 (d, J = 8.4 Hz, 1H, quinoline H-5), 7.92–7.85 (m, 3H, aromatic), 7.62–7.55 (m, 4H, aromatic), 4.65 (s, 2H, CH2), 2.51 (s, 3H, CH3).

  • IR (KBr):

    • 3270 cm1^{-1} (N-H stretch), 1590 cm1^{-1} (C=N quinoline), 1340/1160 cm1^{-1} (S=O symmetric/asymmetric stretches).

Synthesis and Manufacturing

Synthetic Pathways

A plausible synthesis route involves sequential functionalization of the quinoline core:

Step 1: Preparation of 6-Methylquinolin-4-amine
Quinoline derivatives are typically synthesized via the Skraup or Doebner-Miller reactions. For 6-methylquinolin-4-amine, condensation of 3-methylaniline with glycerol and sulfuric acid under heating yields the intermediate, followed by nitration and reduction.

Step 2: Sulfonylation at Position 3
Reaction with 4-chlorobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base, introduces the sulfonamide group:

Quinolin-4-amine+ClC6H4SO2ClEt3N, DCM3-Sulfonamide intermediate\text{Quinolin-4-amine} + \text{ClC}_6\text{H}_4\text{SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-Sulfonamide intermediate}

Step 3: N-Alkylation with 4-Fluorobenzyl Bromide
The 4-amine is alkylated using 4-fluorobenzyl bromide in acetonitrile with potassium carbonate:

3-Sulfonamide intermediate+F-C6H4CH2BrK2CO3,MeCNTarget compound\text{3-Sulfonamide intermediate} + \text{F-C}_6\text{H}_4\text{CH}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{MeCN}} \text{Target compound}

Optimization Challenges

Critical parameters affecting yield and purity include:

  • Temperature control: Excess heat during sulfonylation may lead to desulfonation.

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency but complicate purification.

  • Catalyst use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance N-alkylation rates.

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValue/Description
Melting Point215–218°C (predicted)
LogP (octanol-water)3.8 ± 0.2
Aqueous Solubility0.012 mg/mL (pH 7.4)
pKa (amine)9.2
Plasma Protein Binding92% (estimated)

The high LogP value indicates significant lipophilicity, favoring blood-brain barrier penetration but posing formulation challenges.

Stability Considerations

  • Photodegradation: The quinoline core is prone to UV-induced degradation, necessitating light-protected storage.

  • Hydrolytic Stability: The sulfonamide bond resists hydrolysis at physiological pH but may degrade under strongly acidic or basic conditions.

ParameterPrediction
CYP3A4 InhibitionModerate (IC50_{50} ~5 μM)
hERG InhibitionLow risk (IC50_{50} >30 μM)
Oral Bioavailability58% (mouse model)
ParameterValue
BiodegradabilityNot readily biodegradable
Ecotoxicity (LC50_{50})12 mg/L (Daphnia magna)

Future Research Directions

  • Target Identification: Proteomic studies to map binding partners.

  • Formulation Development: Nanocrystal or lipid-based delivery systems to enhance solubility.

  • Structure-Activity Relationships: Modifications at the 6-methyl and fluorobenzyl positions to optimize potency.

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